molecular formula C15H17NO4 B5781419 methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

Cat. No.: B5781419
M. Wt: 275.30 g/mol
InChI Key: YPAYBSVIBNDWAQ-UHFFFAOYSA-N
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Description

Methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an ethoxyphenyl group, a methyl group, and a carboxylate ester. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate typically involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the pyrrole ring can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity

    Interacting with receptors: Modulating receptor-mediated signaling pathways

    Disrupting cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions

Comparison with Similar Compounds

  • Methyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
  • Methyl 1-(4-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
  • Methyl 1-(4-fluorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

Comparison: Methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 1-(4-ethoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-20-12-7-5-11(6-8-12)16-10(2)13(9-14(16)17)15(18)19-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAYBSVIBNDWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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